physicochemical properties of 2-fluorobenzenesulfonyl fluoride
physicochemical properties of 2-fluorobenzenesulfonyl fluoride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluorobenzenesulfonyl Fluoride
Introduction
2-Fluorobenzenesulfonyl fluoride is a unique organic compound characterized by the presence of two fluorine atoms attached to a benzene sulfonyl scaffold—one directly to the aromatic ring at the ortho position and the other to the sulfur atom of the sulfonyl group.[1] This dual-fluorine substitution imparts a distinct set of physicochemical properties that make it a valuable reagent and building block, particularly in the fields of organic synthesis, medicinal chemistry, and drug development.[1] Its growing importance stems from the unique reactivity of the sulfonyl fluoride (-SO₂F) moiety, which, compared to the more traditional sulfonyl chloride, offers a compelling balance of stability and selective reactivity.[2] This group is notably more resistant to hydrolysis and thermolysis, yet it can act as a potent electrophile for forming covalent bonds with specific nucleophilic residues in proteins, such as serine, threonine, and lysine.[2][3]
This guide provides a comprehensive technical overview of the core . It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the compound's unique characteristics for synthesis, covalent probe development, and the design of novel therapeutics.
Molecular Identity and Structure
The structural arrangement of 2-fluorobenzenesulfonyl fluoride is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted at adjacent positions with a fluorine atom and a sulfonyl fluoride group.
Caption: Molecular structure of 2-fluorobenzenesulfonyl fluoride.
The table below summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 52200-99-4 | [4] |
| Molecular Formula | C₆H₄F₂O₂S | [1][4] |
| Molecular Weight | 178.16 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| InChI | 1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
| SMILES | FC1=CC=CC=C1S(=O)(F)=O |
Physicochemical Properties
2-Fluorobenzenesulfonyl fluoride is a liquid at ambient temperature with a characteristically irritating odor.[1] Its physical properties are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value(s) | Source(s) |
| Boiling Point | 197 - 198 °C | [1] |
| 90 - 94 °C (at 10 Torr) | [5] | |
| Density | 1.421 g/mL at 25 °C | [6] |
| 1.469 g/mL at 25 °C | [1] | |
| Refractive Index (n/D) | 1.476 | [6] |
| Flash Point | 106.67 °C (224.0 °F) | |
| 84.4 °C | [1] | |
| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane); reacts with water. | [1] |
Chemical Reactivity and Stability
The Sulfonyl Fluoride Moiety: A Tunable Electrophile
The sulfonyl fluoride (-SO₂F) group is the primary center of reactivity. It is a highly stable functional group that is notably resistant to hydrolysis under neutral conditions, a stark contrast to the more labile sulfonyl chlorides.[2] However, its sulfur atom is sufficiently electrophilic to react with strong nucleophiles. This "Goldilocks" reactivity has made sulfonyl fluorides prominent in the field of covalent inhibitor design and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[3][6] The reaction proceeds via nucleophilic substitution at the sulfur center, displacing the fluoride ion. Common nucleophiles include the side chains of amino acid residues like serine, threonine, tyrosine, and lysine, making it an invaluable "warhead" for probing protein function and developing targeted therapeutics.[3]
Influence of the Ortho-Fluoro Substituent
The fluorine atom on the benzene ring exerts a strong electron-withdrawing inductive effect.[1] This effect has two major consequences:
-
It decreases the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution reactions. Any substitution that does occur is preferentially directed to the meta-position.[1]
-
It can subtly modulate the electrophilicity of the adjacent sulfonyl sulfur atom, influencing its reactivity with nucleophiles.
Stability and Handling
2-Fluorobenzenesulfonyl fluoride is stable under standard storage conditions but is reactive towards water and bases, which can cause hydrolysis to the corresponding sulfonic acid.[1] Therefore, it is crucial to store the compound in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, corrosion-resistant container.[1][4][5]
Synthesis and Manufacturing
The most common laboratory-scale synthesis of 2-fluorobenzenesulfonyl fluoride involves a halogen exchange (Halex) reaction starting from its sulfonyl chloride precursor, 2-fluorobenzenesulfonyl chloride.
Caption: Synthesis workflow for 2-fluorobenzenesulfonyl fluoride.
Experimental Protocol: Halogen Exchange Fluorination
This protocol describes a representative procedure for the synthesis of 2-fluorobenzenesulfonyl fluoride.
Causality Behind Experimental Choices:
-
Reagent: Anhydrous potassium fluoride (KF) is used as the fluoride source. It must be anhydrous because the presence of water would lead to the hydrolysis of the starting material and product.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent choice because it is a polar aprotic solvent that helps to solubilize the potassium fluoride and promotes the nucleophilic substitution reaction.[1]
-
Temperature: Elevated temperatures are typically required to drive the halogen exchange to completion.
Step-by-Step Methodology:
-
To a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous potassium fluoride (KF).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Add 2-fluorobenzenesulfonyl chloride to the suspension.
-
Heat the reaction mixture with vigorous stirring for several hours, monitoring the reaction progress by an appropriate technique (e.g., GC-MS or ¹⁹F NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium chloride (KCl) byproduct and excess KF.
-
The crude product in the DMF filtrate can be purified by distillation under reduced pressure to yield pure 2-fluorobenzenesulfonyl fluoride.
Spectroscopic Characterization (A Predictive Approach)
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing this molecule. Two distinct signals are expected: one for the aromatic fluorine (C-F) and one for the sulfonyl fluoride (S-F). The chemical shifts of aromatic fluorines are highly sensitive to their electronic environment.[7] We would anticipate complex splitting patterns for both signals due to F-F and H-F coupling.
-
¹H NMR Spectroscopy: The four protons on the aromatic ring will appear as a complex series of multiplets in the aromatic region of the spectrum. The complexity arises from both proton-proton (ortho, meta, para) and proton-fluorine coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl group. Characteristic peaks would include the asymmetric and symmetric S=O stretching vibrations, typically found in the 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ regions, respectively. A C-F stretching band would also be present.
-
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178.16. Common fragmentation patterns would likely involve the loss of the sulfonyl fluoride group or cleavage of the S-F bond.
Applications in Research and Drug Development
The unique properties of 2-fluorobenzenesulfonyl fluoride make it a valuable tool for chemists and biologists.
-
Intermediate for Fluorinated Compounds: It serves as a key building block for introducing the 2-fluorophenylsulfonyl moiety into more complex molecules.[1]
-
Covalent Probe and Warhead in Drug Discovery: The sulfonyl fluoride group is an increasingly popular covalent "warhead" for drug discovery.[3] Its balanced stability and reactivity allow for the design of highly selective covalent inhibitors that can target specific amino acid residues in a protein of interest, leading to prolonged and potent biological effects. The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity.[8][9][10]
-
Click Chemistry Reagent: As a SuFExable hub, it can participate in click chemistry reactions, enabling the rapid and efficient assembly of complex molecular architectures.[6]
Safety and Hazard Information
2-Fluorobenzenesulfonyl fluoride is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.
| Hazard Information | Details | Source(s) |
| Pictogram | GHS05 (Corrosion) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [11] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] | |
| P310: Immediately call a POISON CENTER or doctor/physician. | [11] |
Handling: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][12]
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- SAFETY D
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- FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
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